molecular formula C20H19FN2O2S B2776970 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE CAS No. 1797881-02-7

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B2776970
CAS No.: 1797881-02-7
M. Wt: 370.44
InChI Key: XSGFNSVRVCAMSV-UHFFFAOYSA-N
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Description

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine
  • 2-fluoromethamphetamine

Comparison:

  • Structural Differences: While these compounds share the fluorophenyl group, they differ in other structural elements such as the presence of a piperidine ring or a purine moiety.
  • Unique Properties: N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its thiazole ring, which imparts distinct chemical reactivity and biological activity.
  • Applications: The specific applications of each compound vary based on their structural differences, with some being more suited for pharmaceutical development and others for industrial use.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-20(25-2,15-10-6-7-11-16(15)21)13-22-18(24)17-12-26-19(23-17)14-8-4-3-5-9-14/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGFNSVRVCAMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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